

N-Succinylglycine CAS number and molecular formula

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Compound of Interest

Compound Name: *N-Succinylglycine*

Cat. No.: *B1202058*

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An In-depth Technical Guide to N-Succinylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Succinylglycine**, a molecule of interest in various scientific disciplines. This document details its chemical properties, synthesis, and biological relevance, presenting data in a clear and accessible format for researchers and professionals in drug development.

Core Chemical Identifiers and Properties

N-Succinylglycine, a derivative of the amino acid glycine, is characterized by the following identifiers and properties:

Property	Value	Source
CAS Number	5694-33-7	[1]
Molecular Formula	C6H9NO5	[2]
Molecular Weight	175.14 g/mol	[2]
IUPAC Name	4-[(Carboxymethyl)amino]-4-oxobutanoic acid	
Synonyms	N-(3-Carboxy-1-oxopropyl)glycine, Succinyl glycine	

A comprehensive list of computed physical and chemical properties is provided below, offering valuable data for experimental design and computational modeling.

Computed Property	Value	Source
XLogP3	-1.4	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	5	[2]
Exact Mass	175.04807239 Da	[2]
Monoisotopic Mass	175.04807239 Da	[2]
Topological Polar Surface Area	104 Å ²	[2]
Heavy Atom Count	12	[2]
Complexity	200	[2]

Synthesis of N-Succinylglycine

Chemical Synthesis:

A general method for the synthesis of N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid.[3][4] While a specific protocol for **N-Succinylglycine** is not detailed in the provided search results, a plausible route would involve the reaction of glycine with succinic anhydride. This reaction is commonly used for the N-terminal modification of peptides.[5]

Experimental Protocol: General N-Acylation of Glycine

The following is a generalized protocol based on the synthesis of other N-acyl glycine derivatives and would need to be optimized for **N-Succinylglycine**.

- **Dissolution:** Dissolve glycine in a suitable aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, enhancing its nucleophilicity.
- **Acylation:** Slowly add succinic anhydride to the glycine solution with vigorous stirring. The reaction should be maintained at a cool temperature (e.g., using an ice bath) to control the exothermic reaction.
- **Acidification:** After the reaction is complete (as monitored by a suitable method like TLC), acidify the solution with a mineral acid (e.g., HCl) to protonate the carboxyl groups.
- **Isolation and Purification:** The product, **N-Succinylglycine**, may precipitate upon acidification. It can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures).

Enzymatic Synthesis:

N-acylglycines are synthesized enzymatically by Glycine N-acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase.[6] This enzyme catalyzes the transfer of an acyl group from an acyl-CoA donor to the amino group of glycine.[6] For the synthesis of **N-Succinylglycine**, the substrates would be succinyl-CoA and glycine.

Spectroscopic Data

While specific spectra for **N-Succinylglycine** were not found in the search results, typical spectroscopic features for related N-acyl glycine derivatives can be inferred.

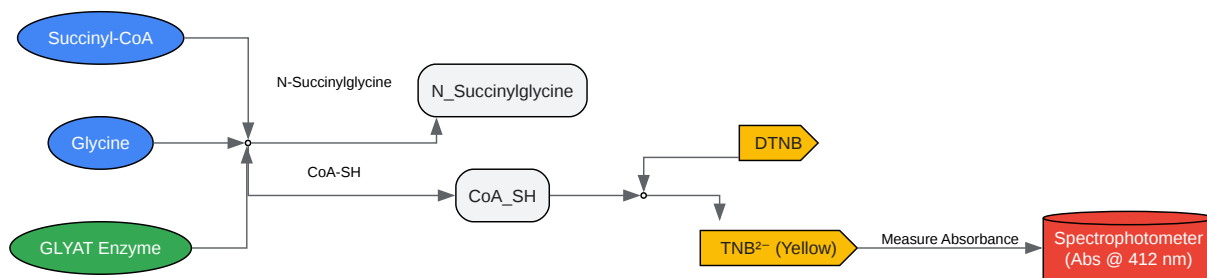
- Infrared (IR) Spectroscopy: The IR spectrum of **N-Succinylglycine** is expected to show characteristic absorption bands for the following functional groups:
 - O-H stretching of the carboxylic acids (broad band around 3000 cm^{-1})[3]
 - N-H stretching of the amide (around 3300 cm^{-1})[3]
 - C=O stretching of the carboxylic acids and the amide (typically in the range of $1600\text{--}1760\text{ cm}^{-1}$)[3]
 - C-N stretching of the amide[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene protons of the succinyl group and the glycine moiety. The chemical shifts would be influenced by the adjacent carbonyl and amide groups.
 - ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acids and the amide, as well as the methylene carbons. The carboxyl carbon of glycine typically appears around 176.45 ppm in the solid state.[7]
- Mass Spectrometry: High-resolution mass spectrometry would be a key technique to confirm the elemental composition of **N-Succinylglycine** by providing a highly accurate mass measurement.[8]

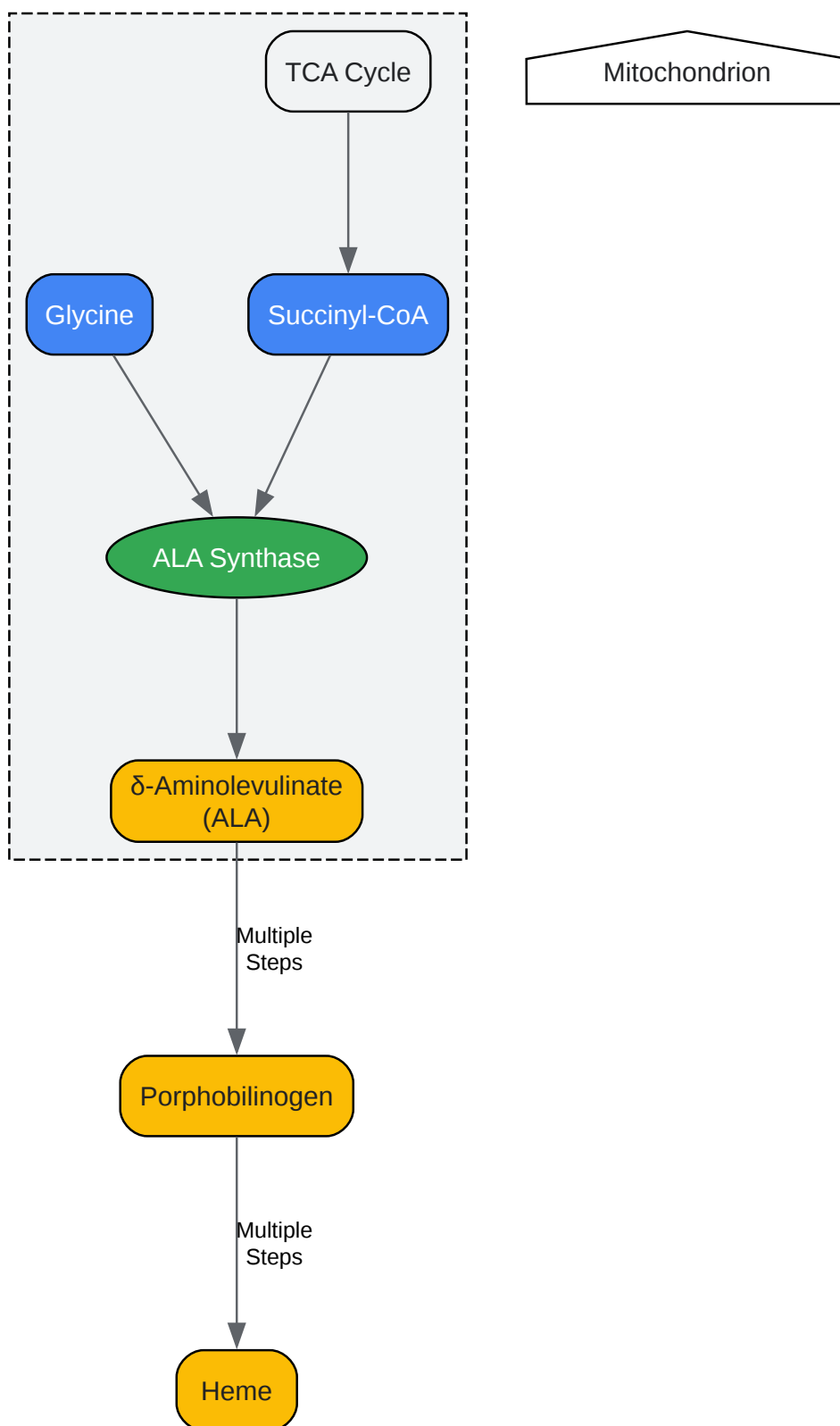
Biological and Research Context

N-acyl amino acids, the class of molecules to which **N-Succinylglycine** belongs, are increasingly recognized as important signaling molecules.[9] The enzymatic synthesis of N-acylglycines is a key detoxification pathway in mitochondria, where various acyl-CoAs are conjugated to glycine for excretion.[6][10]

Experimental Workflow: Enzymatic Assay for Glycine N-Acyltransferase (GLYAT)

A common method to assay the activity of GLYAT involves monitoring the release of Coenzyme A (CoA) during the N-acylation reaction.





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